molecular formula C10H16N2O2S B1341083 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide CAS No. 119589-54-7

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B1341083
CAS No.: 119589-54-7
M. Wt: 228.31 g/mol
InChI Key: BCTQZWQUZUKNMH-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of an aminoethyl group attached to the benzene ring, along with a dimethyl substitution on the nitrogen atom of the sulfonamide group. It is a white, crystalline solid that is soluble in water and ethanol .

Biochemical Analysis

Biochemical Properties

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide and carbonic anhydrase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.

Cellular Effects

The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain ion channels, leading to changes in cellular excitability and neurotransmission . Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of carbonic anhydrase by binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in the enzyme’s activity, affecting various physiological processes. Additionally, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can modulate the activity of ion channels, influencing cellular excitability and neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide remains stable under specific conditions, maintaining its inhibitory effects on carbonic anhydrase over extended periods . Degradation of the compound can lead to a loss of activity, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including disruptions in cellular metabolism and ion channel function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . By modulating enzyme activity, 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide can alter the flow of metabolites through these pathways, impacting cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and effectiveness of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide in biochemical assays .

Subcellular Localization

The subcellular localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes and ion channels, or to the nucleus, where it can influence gene expression . The precise localization of 4-(2-Amino-ethyl)-N,N-dimethyl-benzenesulfonamide is critical for its role in cellular processes and biochemical reactions .

Preparation Methods

The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzenesulfonamide with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow processes and the use of advanced purification techniques .

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQZWQUZUKNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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